N-Phenethylpicolinamide
Description
N-Phenethylpicolinamide is a picolinamide derivative characterized by a phenethyl group (-CH₂CH₂C₆H₅) attached to the nitrogen atom of the picolinamide scaffold. Its structure combines the aromatic phenethyl moiety with the pyridine-based picolinamide core, enabling unique physicochemical and biological properties. This compound has been utilized as a key intermediate in synthetic protocols, such as the preparation of naphthyridinones via C–H functionalization reactions .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(2-phenylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O/c17-14(13-8-4-5-10-15-13)16-11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2,(H,16,17) |
InChI Key |
RJIWORZDUGBXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Reactivity and Functionalization
This compound demonstrates high reactivity in C–H activation reactions, enabling efficient cyclization to form naphthyridinones with 90% yield . In contrast, 4-Chloro-N-methylpicolinamide is often employed in nucleophilic aromatic substitution due to its electron-withdrawing chloro group .
Research Findings and Trends
- Synthetic Efficiency : this compound’s use in Protocol B highlights its superiority in yield (90%) over other derivatives requiring multi-step syntheses .
- Structural Modifications : Substituting the phenethyl group with chloro or methyl alters solubility and reactivity. For example, 4-Chloro-N-methylpicolinamide’s chloro group enhances electrophilicity, facilitating downstream modifications .
- Similarity Metrics : Computational analyses (e.g., Tanimoto similarity scores) rank N-(2,6-Dimethylphenyl)picolinamide as the closest analog (0.93 similarity) to this compound, underscoring the impact of aromatic substituents .
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